N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide
Description
Properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-4-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O4/c1-28-19-13-18(25-22(27)15-8-10-16(23)11-9-15)20(29-2)12-17(19)24-21(26)14-6-4-3-5-7-14/h3-13H,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWSTIIDCNTCQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzoylamino intermediate, which is then reacted with 2,5-dimethoxyphenyl and 4-bromobenzoyl chloride under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact. Techniques such as Schotten-Baumann acylation are employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzamides.
Scientific Research Applications
Anti-Inflammatory Properties
Mechanism of Action
NBBA has been studied for its anti-inflammatory effects, particularly in the context of periodontal disease. Research indicates that NBBA inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced human gingival fibroblasts (HGFs). In a study, NBBA demonstrated a significant inhibition of IL-6 production by approximately 35.6% and PGE2 production by about 75.6% at a concentration of 10 µg/ml . These findings suggest that NBBA may serve as a valuable therapeutic agent in managing inflammatory conditions.
Comparative Efficacy
The efficacy of NBBA was compared with other anti-inflammatory agents such as prednisolone and NS-398 (a COX-2 inhibitor). While prednisolone showed a reduction in IL-6 production, NBBA exhibited comparable effects without significant cytotoxicity at lower concentrations . This positions NBBA as a promising candidate for further investigation in inflammatory disease treatment.
Case Studies and Research Findings
Case Study: Inhibition of Inflammatory Mediators
In a controlled laboratory setting, HGFs were treated with LPS to induce inflammation, followed by exposure to NBBA. The results indicated a dose-dependent reduction in IL-6 and PGE2 levels, highlighting the compound's potential as an anti-inflammatory agent . The statistical significance of these findings (p < 0.001) underscores the robustness of the data.
| Compound | IL-6 Inhibition (%) | PGE2 Inhibition (%) | Cytotoxicity |
|---|---|---|---|
| NBBA | 35.6 | 75.6 | Low (<10 µg/ml) |
| Prednisolone | Variable | Variable | Moderate |
| NS-398 | High | High | Moderate |
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Group Analysis
A comparative analysis of key benzamide derivatives is provided below:
Key Observations :
- Target vs. N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide: The target compound has a benzoylamino group and 2,5-dimethoxy substitution, whereas the latter features 3,4,5-trimethoxy substitution. Bromine placement also differs: the target has bromine on the benzamide core, while the comparator has bromine on the aniline-derived phenyl ring.
- Target vs. CI 12480 :
- The azo group in CI 12480 confers colorant properties, absent in the target compound. However, both share carboxamide and methoxy groups, highlighting divergent applications (biological vs. cosmetic).
Q & A
Q. What are the established synthetic routes for N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-4-bromobenzamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with coupling benzoyl chloride derivatives to substituted phenylamines. Key steps include:
- Amide bond formation : Use coupling agents like EDC/HOBt under inert atmosphere to minimize side reactions.
- Bromination : Optimize stoichiometry of brominating agents (e.g., NBS or Br₂) to avoid over-substitution .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol to isolate high-purity product (>95%) .
Efficiency improvements: Monitor reaction progress via TLC and adjust pH/temperature (e.g., 0–5°C for exothermic steps) to enhance yield .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolve molecular geometry and confirm substituent positions (e.g., bond lengths: C–Br ~1.89 Å; C–O ~1.36 Å) .
- NMR spectroscopy : Use - and -NMR in DMSO-d₆ to identify aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 475.02) .
Q. What is known about the compound’s stability under various storage and experimental conditions?
- Methodological Answer :
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 220°C. Store at –20°C in amber vials to prevent photodegradation .
- Solvent compatibility : Stable in DMSO and DMF but hydrolyzes in aqueous acidic/basic conditions. Pre-dry solvents over molecular sieves for long-term use .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., nucleophilic aromatic substitution at the bromine site) .
- Solvent effects : Apply COSMO-RS simulations to predict solubility and reactivity in polar aprotic solvents (e.g., acetonitrile vs. THF) .
- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots for hydrolysis rates) .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Assay standardization : Control variables like cell line viability (e.g., MTT vs. ATP-based assays) and compound solubility (use DMSO concentrations ≤0.1%) .
- Metabolite profiling : LC-MS/MS to detect degradation products that may interfere with activity measurements .
- Dose-response curves : Perform triplicate experiments with IC₅₀ normalization to account for batch-to-batch variability .
Q. How can researchers design experiments to study structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Functional group modification : Synthesize analogs by replacing the bromine atom with Cl or I, or modifying methoxy groups to ethoxy/OH .
- Biological testing : Use kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate substituent electronegativity with potency .
- Computational docking : AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions (e.g., hydrogen bonding with Serine residues) .
Q. What are the challenges in scaling up synthesis while maintaining purity, and how are they addressed?
- Methodological Answer :
- Batch reactor optimization : Scale reactions using controlled addition of reagents via syringe pumps to manage exothermicity .
- Purification at scale : Replace column chromatography with centrifugal partition chromatography (CPC) or continuous crystallization .
- Analytical QC : Implement inline PAT tools (e.g., FTIR or Raman spectroscopy) for real-time purity monitoring .
Q. How can hybrid QM/MM simulations elucidate interactions between this compound and biological targets?
- Methodological Answer :
- Model construction : Use quantum mechanics (QM) for the ligand and molecular mechanics (MM) for the protein (e.g., CHARMM force field) .
- Binding free energy : Calculate ΔG via umbrella sampling or MM-PBSA to predict affinity for targets like DNA gyrase .
- Validation : Compare simulation results with SPR (surface plasmon resonance) binding assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
